molecular formula C14H13N3S B2530050 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1421456-73-6

6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine

Cat. No. B2530050
CAS RN: 1421456-73-6
M. Wt: 255.34
InChI Key: DSZLHIRESRSGKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with the formation of a 6-methyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole core, followed by subsequent reactions to introduce various substituents. For instance, the synthesis of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide as anticancer agents involves the reaction of isonicotinic acid with 4-methyl benzene-1,2-diamine and polyphosphoric acid, followed by reactions with mesitylene sulfonyl chloride and different substituted benzoyl chlorides/benzenesulfonyl chlorides . Although the exact synthesis of 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is not detailed, the methodologies described could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of a related compound, N,N-(2-benzothiazole)(2-pyridylmethyl)amine, has been elucidated using X-ray diffraction analysis. This analysis revealed that the amino group and the pyridine-N atom are involved in intermolecular hydrogen bonds, which link the molecules into one-dimensional chains . This information suggests that this compound may also form similar intermolecular interactions due to the presence of analogous functional groups.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that the benzo[d]thiazol-2-amine moiety can participate in various chemical transformations. For example, the formation of imino ylides and their subsequent reduction using sodium borohydride demonstrates the reactivity of the core structure . These reactions are crucial for the modification of the molecule to enhance its biological activity or to tailor its physical and chemical properties.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of structurally similar compounds can provide some insights. The presence of a benzo[d]thiazol-2-amine core is likely to confer certain characteristics such as solubility in organic solvents and potential for intermolecular interactions due to hydrogen bonding . Additionally, the biological evaluation of a related compound as a transforming growth factor-β type 1 receptor kinase inhibitor suggests that the compound may have good permeability and potency, which are important physical and chemical properties for drug candidates .

Scientific Research Applications

Antitumor Activity

A study by Abd El‐All et al. (2015) introduced a series of anticancer compounds, including thiazolo[3,2‐a]pyrimidine derivatives, which showed significant antitumor activity against various human cancer cell lines. These compounds demonstrated potent dual KSP and Aurora A kinase inhibition, indicative of their potential in cancer therapy (Abd El‐All et al., 2015).

Oxidative C–H Functionalization

Mariappan et al. (2016) detailed the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines through oxidative C–S bond formation, employing phenyliodine(III) bis(trifluoroacetate) as the oxidant. This metal-free approach indicates the utility of these compounds in creating biologically active molecules through regioselective oxidative functionalization (Mariappan et al., 2016).

Acetylcholinesterase Inhibitors

Das Neves et al. (2019) synthesized a novel series of thiazolidin-4-one and thiazinan-4-one derivatives as acetylcholinesterase (AChE) inhibitors, showcasing the potential of these compounds in treating neurological disorders such as Alzheimer's disease (Das Neves et al., 2019).

Pyrido[1,2-a]benzimidazoles Synthesis

Masters et al. (2011) explored the synthesis of pyrido[1,2-a]benzimidazoles, highlighting the importance of an acid additive in direct copper-catalyzed amination. This research outlines the methodological advancements in synthesizing complex heterocycles, which are crucial in drug design and discovery (Masters et al., 2011).

Thiazolidinedione Derivatives for Metabolic Disorders

Kim et al. (2004) designed and synthesized substituted pyridines and purines containing 2,4-thiazolidinedione, assessing their effect on triglyceride accumulation and hypoglycemic and hypolipidemic activity. This study contributes to the development of new therapeutic agents for treating metabolic disorders (Kim et al., 2004).

properties

IUPAC Name

6-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-10-2-3-12-13(8-10)18-14(17-12)16-9-11-4-6-15-7-5-11/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZLHIRESRSGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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